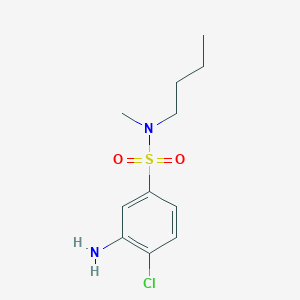
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
Descripción general
Descripción
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C11H17ClN2O2S . It has a molecular weight of 276.78 .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Antitumor Applications
Research on sulfonamide-focused libraries has identified compounds with potent antitumor activities. The study by Owa et al. (2002) revealed that compounds from sulfonamide libraries were evaluated in cell-based antitumor screens and identified as potent cell cycle inhibitors, with some progressing to clinical trials due to their antimitotic agent properties and ability to disrupt tubulin polymerization Owa et al., 2002.
Antiviral Research
Brzozowski and Sa̧czewski (2007) synthesized a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents. Their research showed promising anti-HIV-1 activity, highlighting the therapeutic potential of sulfonamide derivatives in viral infections Brzozowski & Sa̧czewski, 2007.
Enzyme Inhibition for Cancer Therapy
Żołnowska et al. (2018) investigated novel sulfonamide derivatives for their ability to inhibit human carbonic anhydrase isozymes, which are implicated in cancer progression. Their findings demonstrated that these compounds exhibit significant inhibitory activity against tumor-associated isozymes, suggesting a promising avenue for cancer therapy Żołnowska et al., 2018.
Molecular Mechanism Studies
Facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid in trifluoroethanol was explored by Whitfield et al. (2003). Their research demonstrated accelerated SNAr displacement reactions, providing insights into the molecular mechanisms that could be leveraged for designing novel therapeutic agents Whitfield et al., 2003.
Development of Novel Therapeutic Agents
The study by Colinas (2013) on novel ureido-sulfonamides explored their use as therapeutic agents for treating metastatic tumors, offering a new approach to cancer treatment that is less responsive to classical chemotherapies Colinas, 2013.
Propiedades
IUPAC Name |
3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBVMHWWHJUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



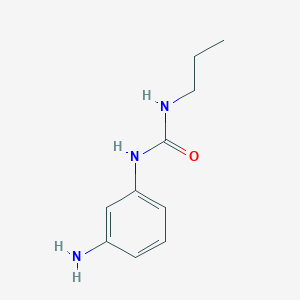
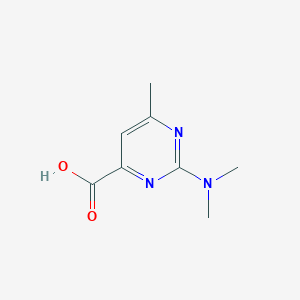
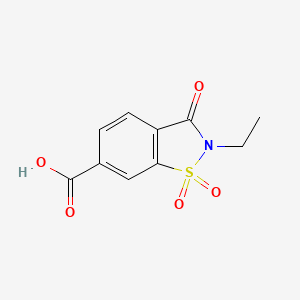
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.5]dec-3-ene-3-carbonitrile](/img/structure/B1518989.png)
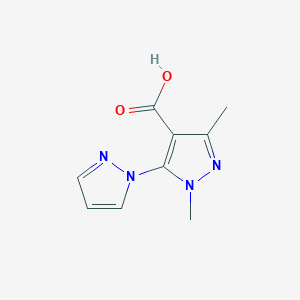
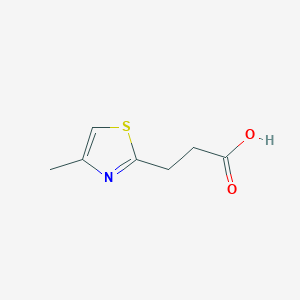
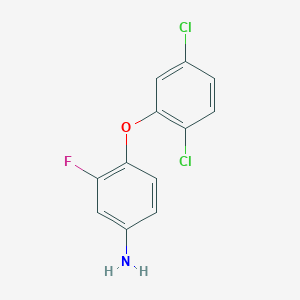
![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)
![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)
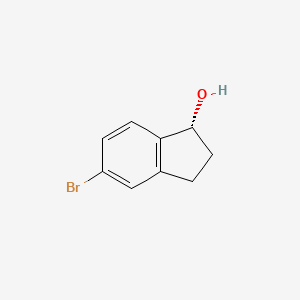

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)
![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)
![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)